![molecular formula C18H12BrClN4O B2842226 1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326904-82-8](/img/structure/B2842226.png)
1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C18H12BrClN4O and its molecular weight is 415.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-bromophenyl)-5-(2-chlorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₂BrClN₄O
- Molecular Weight : 415.7 g/mol
- CAS Number : 1326826-87-2
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antitumor properties. The structural modifications in compounds like this compound enhance their efficacy against various cancer cell lines.
- Mechanism of Action : The compound has shown inhibitory effects on key signaling pathways involved in tumor progression, such as BRAF(V600E) and EGFR pathways. Studies have demonstrated that derivatives with bromine and chlorine substituents exhibit enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with standard chemotherapeutic agents like doxorubicin .
- Case Study : In a study evaluating the synergistic effects of pyrazole derivatives with doxorubicin, compounds similar to this compound were assessed for their cytotoxicity. The results indicated a marked increase in apoptosis and cell death in MDA-MB-231 cells when treated with the combination therapy compared to doxorubicin alone .
Anticonvulsant Activity
The compound is also being investigated for its potential anticonvulsant properties. Preliminary studies suggest that pyrazolo[3,4-d]pyrimidines may modulate neurotransmitter systems involved in seizure activity.
- Synthesis and Screening : The synthesis of this compound was aimed at evaluating its anticonvulsant activity through pharmacological screening on animal models subjected to penthyltetrazole-induced seizures. Early results indicate promising anticonvulsant effects that warrant further investigation .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo derivatives is closely related to their structural features. Key factors influencing their pharmacological efficacy include:
- Substituent Effects : The presence of halogen atoms (Br and Cl) on the aromatic rings has been correlated with increased biological activity. These substituents enhance lipophilicity and potentially improve binding affinity to biological targets.
- Ring Structure : The fused heterocyclic framework contributes to the stability and reactivity of these compounds, making them suitable candidates for further drug development.
Comparative Biological Activity Table
Compound Name | Antitumor Activity | Anticonvulsant Activity | Notes |
---|---|---|---|
This compound | Significant against MCF-7 & MDA-MB-231 | Promising results in animal models | Enhanced efficacy with doxorubicin |
Other Pyrazole Derivatives | Variable based on structure | Some show activity | Depends on substituents |
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, studies have demonstrated that certain pyrazole derivatives can enhance the cytotoxic effects of established chemotherapeutic agents like doxorubicin in breast cancer models .
Anticonvulsant Properties
The synthesis of this compound has been explored for its potential as an anticonvulsant agent. It was found that derivatives of pyrazolo[3,4-d]pyrimidine could modulate neurotransmitter systems involved in seizure activity, thus presenting a novel approach to epilepsy treatment .
Antimicrobial Activity
The antimicrobial efficacy of pyrazolo[3,4-d]pyrimidines has also been investigated. Studies suggest that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
There is emerging evidence that compounds within this class may possess anti-inflammatory properties. Research has shown that certain pyrazolo derivatives can reduce inflammation markers in vitro and in vivo, suggesting their utility in treating inflammatory diseases .
Case Studies
Propiedades
IUPAC Name |
1-(4-bromophenyl)-5-[(2-chlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrClN4O/c19-13-5-7-14(8-6-13)24-17-15(9-22-24)18(25)23(11-21-17)10-12-3-1-2-4-16(12)20/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECXCJULVUWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.